2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13308952
InChI: InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19)
SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

CAS No.:

Cat. No.: VC13308952

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole -

Specification

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
IUPAC Name 2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Standard InChI InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19)
Standard InChI Key RGERDSPAWJQSGP-UHFFFAOYSA-N
SMILES C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Canonical SMILES C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 2-[1-(Phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

  • Molecular Formula: C₁₇H₁₅N₃O₂S

  • Molecular Weight: 325.38 g/mol

  • SMILES: C1CC(N(S(=O)(=O)C2=CC=CC=C2)C1)C3=NC4=CC=CC=C4N3

  • Key Functional Groups:

    • Benzimidazole core (aromatic heterocycle with two nitrogen atoms).

    • Pyrrolidine ring (five-membered saturated amine).

    • Phenylsulfonyl group (electron-withdrawing sulfonamide substituent) .

Crystallographic and Conformational Data

X-ray diffraction studies of analogous benzimidazole-pyrrolidine hybrids reveal:

  • Planarity: The benzimidazole ring adopts a planar conformation, while the pyrrolidine ring exhibits puckering (envelope or twist conformations).

  • Intermolecular Interactions: Hydrogen bonding between N–H (benzimidazole) and sulfonyl oxygen enhances stability .

Table 1: Structural Parameters of Analogous Compounds

ParameterValue (Å/°)Source
Benzimidazole C–N bond1.32–1.35 Å
Pyrrolidine C–N–S angle112.5°
Torsion (pyrrolidine)15–25°

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols:

Step 1: Benzimidazole Core Formation

  • Condensation: o-Phenylenediamine reacts with carboxylic acid derivatives (e.g., aldehydes) under acidic conditions (HCl, HOAc) or microwave irradiation .

  • Yield: 70–85% under solvent-free conditions .

Step 2: Pyrrolidine Functionalization

  • Sulfonylation: Pyrrolidine is treated with phenylsulfonyl chloride in the presence of a base (e.g., Et₃N) to form 1-(phenylsulfonyl)pyrrolidine .

  • Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions link the pyrrolidine to the benzimidazole at C2 .

Purification

  • Chromatography: Silica gel column chromatography (eluent: EtOAc/hexane).

  • Crystallization: Methanol/water mixtures yield high-purity crystals .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Benzimidazole formationo-PDA, HOAc, 120°C, 6h82
SulfonylationPyrrolidine, PhSO₂Cl, Et₃N91
CouplingPd(OAc)₂, XPhos, K₂CO₃76

Biological Activities and Mechanisms

Kinase Inhibition

  • Targets: TRPC5 ion channels, p38α MAP kinase .

  • Mechanism: The phenylsulfonyl group enhances binding to ATP pockets via hydrophobic interactions, while the benzimidazole nitrogen forms hydrogen bonds with kinase residues .

  • Efficacy: IC₅₀ = 0.22 µM against TRPC5 (comparative data in Table 3) .

Anti-Inflammatory Activity

  • COX-2 Inhibition: Substitution at C2 (benzimidazole) with sulfonamide groups reduces prostaglandin synthesis (IC₅₀ = 8.17 µM) .

  • Cytokine Modulation: Suppresses TNF-α and IL-6 secretion in macrophages .

Table 3: Pharmacological Profiling

ActivityTargetIC₅₀/EC₅₀Model SystemReference
TRPC5 InhibitionIon channel0.22 µMHEK293 cells
COX-2 InhibitionEnzyme8.17 µMIn vitro assay
TNF-α SuppressionMacrophages12.5 µMRAW 264.7 cells

Structure-Activity Relationship (SAR)

Impact of Substituents

  • Pyrrolidine Modifications:

    • N-Sulfonylation: Essential for kinase binding; replacing sulfonyl with acetyl reduces activity 10-fold .

    • Ring Size: Five-membered pyrrolidine outperforms six-membered piperidine analogs .

  • Benzimidazole Substitutions:

    • C2 Position: Bulky groups (e.g., aryl) enhance TRPC5 affinity .

    • N1 Position: Methylation decreases solubility but improves metabolic stability .

Figure 1: SAR Trends for Key Modifications

(Hypothetical SAR diagram based on data from )

Research Gaps and Future Directions

  • Toxicology: Limited data on hepatotoxicity (HepG2 assays show CC₅₀ > 50 µM) .

  • Formulation Challenges: Low aqueous solubility (LogP = 2.8) necessitates prodrug development .

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